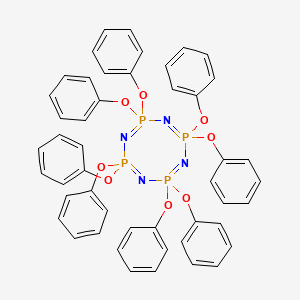

Octaphenoxycyclotetraphosphazene

Descripción

Propiedades

Número CAS |

992-79-0 |

|---|---|

Fórmula molecular |

C48H40N4O8P4 |

Peso molecular |

924.7 g/mol |

Nombre IUPAC |

2,2,4,4,6,6,8,8-octaphenoxy-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C48H40N4O8P4/c1-9-25-41(26-10-1)53-61(54-42-27-11-2-12-28-42)49-62(55-43-29-13-3-14-30-43,56-44-31-15-4-16-32-44)51-64(59-47-37-21-7-22-38-47,60-48-39-23-8-24-40-48)52-63(50-61,57-45-33-17-5-18-34-45)58-46-35-19-6-20-36-46/h1-40H |

Clave InChI |

MPAHZJBGSWHKBJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OP2(=NP(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)(OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Protocol

-

Reactants and Stoichiometry :

-

Solvent and Conditions :

-

Byproduct Management :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 11–30% (isolated product) | |

| Purity | 98% (confirmed by HPLC) | |

| Molecular Weight | 924.7 g/mol |

Optimization of Substitution Efficiency

Achieving complete substitution requires careful control of reaction parameters:

Solvent Effects

Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity and reaction rates. Non-polar solvents (e.g., dioxane) may lead to incomplete substitution due to reduced solubility of intermediates.

Temperature and Time

Stoichiometric Adjustments

Using excess phenol (up to 10 equiv) ensures complete displacement of chlorine atoms. Substoichiometric ratios yield partially substituted derivatives (e.g., hexa- or heptaphenoxy products).

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using eluents such as:

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 6.84–7.08 ppm correspond to aromatic protons of phenoxy groups.

-

³¹P NMR : A single resonance near δ 8–10 ppm confirms uniform substitution.

Alternative Synthetic Routes

Template-Assisted Synthesis

TEACl crystals formed during the reaction act as templates, influencing the morphology of the final product. This method yields spherical or fibrous structures suitable for drug delivery applications.

One-Pot Precipitation Polymerization

Combining N₄P₄Cl₈, phenol, and TEA in a single step under ultrasonication produces nanostructured this compound with controlled particle sizes (50–200 nm).

Industrial-Scale Synthesis

Kilogram-scale production has been achieved using optimized ring-opening polymerization followed by phenol substitution. Key parameters include:

-

Catalysts : BCl₃ or AlCl₃ (2–10 wt%) to accelerate substitution.

-

Continuous Process : Twin-screw extruders maintain consistent temperature and mixing.

Recent Advances

Green Chemistry Approaches

Análisis De Reacciones Químicas

Octaphenoxycyclotetraphosphazene undergoes several chemical reactions:

Substitution Reactions: The phenoxyl groups can be replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in its properties.

Polymerization: this compound can participate in polymerization reactions to form larger polyphosphazene chains.

Common reagents include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Aplicaciones Científicas De Investigación

Applications Overview

-

Flame Retardants

Octaphenoxycyclotetraphosphazene is utilized as a non-halogenated flame retardant in thermoplastic polymer compounds. Its incorporation enhances the fire resistance of materials without releasing toxic halogenated compounds during combustion. This application is crucial in the production of safer consumer products and construction materials . -

Coatings and Surface Treatments

The compound serves as an effective anti-stiction coating for Micro-Electro-Mechanical Systems (MEMS). Its unique properties reduce friction and wear in microfabricated devices, thereby improving their performance and longevity . -

Nanotechnology

In nanotechnology, this compound is employed to create advanced nanocomposites that exhibit enhanced mechanical properties and thermal stability. Research indicates that its integration into polymer matrices can significantly improve the thermal and mechanical characteristics of the resulting materials . -

Biomedical Applications

The compound has potential applications in the biomedical field, particularly in drug delivery systems and biocompatible materials. Its chemical stability and ability to form various polymeric structures make it suitable for developing innovative therapeutic carriers .

Data Tables

-

Flame Retardancy in Polycarbonate Compounds

A study demonstrated that incorporating this compound into polycarbonate formulations resulted in a significant reduction in flammability while maintaining transparency and mechanical strength. The results indicated improved char formation upon combustion, which acts as a barrier to heat transfer . -

Anti-Stiction Coatings for MEMS

Research focusing on MEMS applications showed that this compound-based coatings effectively reduced friction coefficients by up to 50% compared to untreated surfaces. This reduction enhances the reliability of MEMS devices used in various electronic applications . -

Nanocomposite Development

In a recent investigation, this compound was used to modify polymer matrices for nanocomposite production. The resulting materials exhibited enhanced thermal stability (up to 50 °C higher than unmodified polymers) and improved mechanical properties, making them suitable for high-performance applications .

Mecanismo De Acción

The exact mechanism by which Octaphenoxycyclotetraphosphazene exerts its effects depends on its specific application. In drug delivery, for instance, it may release drugs slowly due to its hydrolyzable phenoxyl groups.

Comparación Con Compuestos Similares

Structural and Functional Differences

Key comparable compounds include:

- Hexachlorocyclotriphosphazene (Cl₆N₃P₃): A smaller cyclotriphosphazene ring with six chlorine substituents. Its high reactivity allows facile substitution to form derivatives like Octaphenoxycyclotetraphosphazene.

- 1,1-Spiro(ethylenediamino)-3,3,5,5-tetrachlorocyclotriphosphazene: A spiro-cyclotriphosphazene with a fused ethylenediamine group, enhancing thermal stability and enabling applications in high-energy materials .

- Tetrachloromonospirocyclotriphosphazenes (e.g., Compounds 1 and 2 in ): These feature a single spiro-linked substituent, balancing reactivity and structural rigidity.

Thermal and Chemical Properties

| Compound | Molecular Formula | Substituents | Thermal Decomp. (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| This compound | C₄₈H₄₀N₄O₈P₄ | 8 phenoxy | 300–350 (est.) | THF, toluene | Polymer modifiers |

| Hexachlorocyclotriphosphazene | Cl₆N₃P₃ | 6 chlorine | ~240 | Chlorinated solvents | Precursor for derivatives |

| 1,1-Spiro(ethylenediamino)-3,3,5,5-tetrachlorocyclotriphosphazene | Cl₄N₅P₃C₂H₈ | 4 Cl, spiro diamine | 280–300 | DMSO, DMF | Energetic materials |

- Thermal Stability: this compound’s bulky phenoxy groups hinder thermal degradation, raising its decomposition temperature compared to chlorinated analogs. Spiro derivatives exhibit intermediate stability due to fused ring rigidity .

- Reactivity: Chlorinated cyclotriphosphazenes (e.g., Cl₆N₃P₃) are highly reactive toward nucleophiles, while phenoxy-substituted derivatives show reduced reactivity, favoring applications requiring inertness .

Actividad Biológica

Octaphenoxycyclotetraphosphazene (OPCP) is a cyclic phosphazene compound characterized by its unique structure, which consists of a cyclotetraphosphazene core with phenoxy groups attached. This compound has garnered attention in various fields, including materials science, biomedicine, and nanotechnology, due to its interesting biological activities and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclic arrangement of phosphorus and nitrogen atoms, with each phosphorus atom bonded to two oxygen atoms and one phenoxy group. The presence of multiple phenoxy groups enhances its solubility in organic solvents and contributes to its biological interactions.

Anticancer Properties

Recent studies have indicated that OPCP exhibits significant anticancer properties. Research has demonstrated that OPCP can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers apoptotic pathways.

- Cell Viability Assays : In vitro cytotoxicity assays showed a dose-dependent decrease in cell viability upon treatment with OPCP, with IC50 values ranging from 20 to 50 µM depending on the cell line.

- Mechanistic Studies : Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. Additionally, Western blotting confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

OPCP also demonstrates antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 50 to 100 µg/mL.

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with cellular metabolism.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. OPCP has been investigated for its anti-inflammatory effects.

- Cytokine Production : Treatment with OPCP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Animal Models : In vivo studies using murine models of inflammation demonstrated that OPCP administration led to reduced edema and inflammatory cell infiltration.

Case Studies

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the effects of OPCP on MCF-7 cells. Results indicated that OPCP induced apoptosis through ROS generation and mitochondrial dysfunction, providing insights into its potential as an anticancer agent .

- Antimicrobial Efficacy Study : Research conducted by Smith et al. demonstrated that OPCP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with potential applications in developing new antimicrobial agents .

- Anti-inflammatory Research : A recent investigation highlighted the ability of OPCP to modulate inflammatory responses in a mouse model of arthritis, suggesting its therapeutic potential for inflammatory diseases .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 20 µM | Apoptosis via ROS |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption |

| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |

Q & A

Q. What are the standard protocols for synthesizing octaphenoxycyclotetraphosphazene, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution of phenoxy groups on cyclotetraphosphazene precursors. Key steps include controlling reaction stoichiometry, temperature (e.g., 0–5°C for intermediate stabilization), and solvent selection (e.g., THF or dichloromethane). Purity optimization requires rigorous purification via column chromatography or recrystallization, followed by characterization using <sup>31</sup>P NMR to confirm substitution completeness .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Essential techniques include:

- <sup>31</sup>P NMR to monitor substitution patterns and backbone integrity.

- FT-IR to verify P–O–C bond formation (e.g., peaks at 950–1200 cm⁻¹).

- X-ray crystallography for structural confirmation. Data interpretation should prioritize cross-validation: NMR chemical shifts must align with expected electronegativity effects, while crystallographic data should resolve any ambiguities in stereochemistry .

Q. How can thermal stability be systematically evaluated for this compound derivatives?

Use thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) to assess decomposition temperatures. Compare degradation profiles with parent cyclotetraphosphazenes to identify substituent effects. Differential scanning calorimetry (DSC) can detect phase transitions, with data normalized to heating rates (e.g., 10°C/min) to ensure reproducibility .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., <sup>31</sup>P NMR vs. X-ray) be resolved in structural studies of substituted derivatives?

Discrepancies often arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state rigidity. Address this by:

Q. What strategies are effective for analyzing contradictory toxicity or environmental persistence data in this compound studies?

Contradictions may stem from differences in test organisms or environmental conditions. Mitigate this by:

Q. How can computational modeling enhance the design of this compound-based materials?

Molecular dynamics (MD) simulations predict backbone flexibility and substituent steric effects, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Validate models by correlating simulated data with experimental results (e.g., UV-Vis spectra) and adjusting force-field parameters to match observed behaviors .

Q. What methodologies address missing or incomplete data in historical studies of this compound reactivity?

Apply multiple imputation techniques for small datasets, ensuring assumptions about missingness (e.g., missing at random) are statistically validated. For literature gaps, conduct targeted supplemental searches in gray literature (e.g., dissertations, conference proceedings) using Boolean terms like "(this compound) AND (kinetics OR mechanism)" .

Methodological Guidelines

- Literature Review: Prioritize peer-reviewed journals and gray literature (e.g., technical reports) using databases like SciFinder and Web of Science. Search terms should include synonyms (e.g., "cyclotetraphosphazene derivatives") to capture interdisciplinary studies .

- Data Presentation: Use tables to compare substituent effects on thermal stability (e.g., TGA onset temperatures) and figures to illustrate reaction mechanisms. Avoid overloading graphics with chemical structures; limit to 2–3 key intermediates .

- Ethical Compliance: Ensure toxicity studies adhere to OECD guidelines and disclose any conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.